![molecular formula C22H21N3O2 B2602154 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one CAS No. 923084-09-7](/img/structure/B2602154.png)
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one
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Overview
Description
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a synthetic organic compound that belongs to the pyridazinone family. These compounds are known for their diverse biological activities and potential therapeutic applications. The structure of this compound includes a pyridazinone core, a dimethylphenyl group, and an indolinyl-oxoethyl side chain, which contribute to its unique chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one typically involves multi-step organic reactions. A common synthetic route may include:
Formation of the Pyridazinone Core: This can be achieved through the cyclization of appropriate hydrazine derivatives with diketones or ketoesters under acidic or basic conditions.
Introduction of the Dimethylphenyl Group: This step may involve Friedel-Crafts acylation or alkylation reactions using 3,4-dimethylbenzene derivatives.
Attachment of the Indolinyl-Oxoethyl Side Chain: This can be done through nucleophilic substitution reactions, where the indolinyl group is introduced via a suitable leaving group.
Industrial Production Methods
Industrial production methods for such compounds often involve optimization of reaction conditions to maximize yield and purity. This may include the use of high-pressure reactors, continuous flow systems, and advanced purification techniques like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or chromium trioxide to form corresponding oxidized products.
Reduction: Reduction reactions using agents like sodium borohydride or lithium aluminum hydride can yield reduced derivatives.
Substitution: Nucleophilic or electrophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Sodium borohydride in methanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents and catalysts like palladium or copper.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce alcohols or amines.
Scientific Research Applications
Medicinal Chemistry
The compound is primarily investigated for its potential therapeutic effects, including:
- Anticancer Activity : Preliminary studies suggest that this compound may inhibit the growth of certain cancer cell lines by interfering with specific molecular pathways involved in cell proliferation and survival. Its mechanism may involve the inhibition of key enzymes or receptors that are overexpressed in cancerous tissues.
- Anti-inflammatory Effects : The compound's structure suggests potential activity against cyclooxygenase (COX) enzymes, which are critical in the inflammatory response. Inhibitors of COX-2 have been developed from similar scaffolds, indicating that this compound may exhibit comparable anti-inflammatory properties .
- Antimicrobial Properties : The indole moiety is known for its antimicrobial activities. Studies are ongoing to evaluate the effectiveness of this compound against various bacterial and fungal strains.
Synthetic Utility
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one serves as a valuable building block in organic synthesis:
- Synthesis of Novel Derivatives : Researchers utilize this compound to create new derivatives with enhanced biological activity or improved pharmacokinetic profiles. The ability to modify the indole and pyridazine components allows for a wide range of structural variations.
- Development of Multi-functional Molecules : Its structure can be adapted to develop multi-functional agents that target multiple pathways simultaneously, which is particularly useful in treating complex diseases like cancer.
Case Study 1: Anticancer Research
A study published in ACS Omega highlighted the synthesis of derivatives based on the pyridazine framework. These derivatives were tested against various cancer cell lines, showing promising results in inhibiting cell growth through apoptosis induction . The most potent derivatives exhibited IC50 values significantly lower than standard chemotherapeutic agents.
Case Study 2: Anti-inflammatory Activity
In another investigation focusing on COX inhibitors, compounds structurally related to this compound were synthesized and evaluated for their anti-inflammatory effects. One derivative demonstrated selectivity towards COX-2 with an IC50 value comparable to Celecoxib, indicating potential for development as a safer alternative with fewer gastrointestinal side effects .
Mechanism of Action
The mechanism of action of 6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one involves its interaction with specific molecular targets and pathways. These may include:
Enzyme Inhibition: The compound may inhibit certain enzymes, affecting metabolic pathways.
Receptor Binding: It may bind to specific receptors, modulating cellular signaling.
DNA Interaction: The compound could interact with DNA, influencing gene expression.
Comparison with Similar Compounds
Similar Compounds
Pyridazinone Derivatives: Compounds with similar pyridazinone cores but different substituents.
Indolinyl Compounds: Molecules containing the indolinyl group with varying side chains.
Uniqueness
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical properties compared to other similar compounds.
Biological Activity
6-(3,4-dimethylphenyl)-2-(2-(indolin-1-yl)-2-oxoethyl)pyridazin-3(2H)-one is a complex organic compound that has garnered attention due to its potential biological activities. This compound features a unique heterocyclic structure, which is known to influence its interaction with biological systems. This article reviews the biological activity of this compound, focusing on its synthesis, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The compound can be represented by the following molecular formula:
Property | Value |
---|---|
Molecular Formula | C₁₈H₁₈N₄O₂ |
Molecular Weight | 318.36 g/mol |
CAS Number | 1210182-89-0 |
The structure consists of a pyridazine ring fused with an indole derivative and a dimethylphenyl group, contributing to its diverse biological properties.
Synthesis
The synthesis of this compound typically involves multi-step organic reactions. One common method includes the reaction of indoline derivatives with pyridazine precursors under controlled conditions, often utilizing solvents like dimethylformamide (DMF) to facilitate the reaction. The process may also require purification techniques such as recrystallization or chromatography to maximize yield and purity .
Anticancer Activity
Research indicates that compounds with similar structures exhibit significant anticancer properties. For instance, derivatives of pyridazine have been reported to inhibit cell proliferation in various cancer cell lines, including MCF-7 and MDA-MB 231, with IC50 values indicating their potency . The mechanism of action often involves the induction of apoptosis and inhibition of specific signaling pathways associated with tumor growth.
Anti-inflammatory Effects
Pyridazine derivatives are also noted for their anti-inflammatory activities. In vitro studies have demonstrated that these compounds can inhibit the production of pro-inflammatory cytokines and enzymes such as COX-1 and COX-2 . The anti-inflammatory effects are typically assessed using models that measure the inhibition of PGE(2) production in serum samples from animal models.
Molecular Docking Studies
Molecular docking studies provide insights into the binding affinity and interaction modes of this compound with various biological targets. For example, docking simulations against protein targets such as HIV protease suggest that certain structural features contribute to enhanced binding affinity compared to established inhibitors . These studies help elucidate the potential therapeutic applications of the compound.
Case Studies
- Anticancer Properties : A study evaluated the effects of similar pyridazine derivatives on cancer cell lines, showing promising results in inhibiting proliferation and inducing apoptosis . The study highlighted specific structural modifications that enhanced biological activity.
- Anti-inflammatory Activity : Another investigation focused on the anti-inflammatory potential of related compounds, demonstrating significant inhibition of COX enzymes in vitro . This suggests potential applications in treating inflammatory diseases.
Properties
IUPAC Name |
2-[2-(2,3-dihydroindol-1-yl)-2-oxoethyl]-6-(3,4-dimethylphenyl)pyridazin-3-one |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H21N3O2/c1-15-7-8-18(13-16(15)2)19-9-10-21(26)25(23-19)14-22(27)24-12-11-17-5-3-4-6-20(17)24/h3-10,13H,11-12,14H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
GRJXRIFASCQNRK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)C2=NN(C(=O)C=C2)CC(=O)N3CCC4=CC=CC=C43)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H21N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
359.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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